BenchChemオンラインストアへようこそ!

cis-Octahydropyrrolo[3,4-b]pyridine

Stereoselective Synthesis Chiral Purity Moxifloxacin Intermediate

cis-Octahydropyrrolo[3,4-b]pyridine, also known as (R,R)-2,8-diazabicyclo[4.3.0]nonane, is a saturated bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine ring system with two chiral centers. Its primary industrial and scientific utility is as a crucial chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 147459-51-6
Cat. No. B131611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydropyrrolo[3,4-b]pyridine
CAS147459-51-6
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2NC1
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
InChIKeyKSCPLKVBWDOSAI-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Octahydropyrrolo[3,4-b]pyridine (147459-51-6): A Chiral Bicyclic Diamine for Pharmaceutical Synthesis


cis-Octahydropyrrolo[3,4-b]pyridine, also known as (R,R)-2,8-diazabicyclo[4.3.0]nonane, is a saturated bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine ring system with two chiral centers. Its primary industrial and scientific utility is as a crucial chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin . The compound's defined cis-stereochemistry is an essential structural requirement for the final drug's potent antibacterial activity, making the procurement of this specific enantiomerically pure form a critical decision point in research and manufacturing workflows [1].

Why Generic Substitution Fails for cis-Octahydropyrrolo[3,4-b]pyridine in Critical Applications


The bicyclic scaffold of octahydropyrrolo[3,4-b]pyridine exists in several isomeric forms, including cis (4aS,7aS or 4aR,7aR) and trans configurations, each with distinct chemical and biological properties. Generic substitution with a different isomer or a related diazabicyclic compound is not viable for applications requiring high stereochemical fidelity, such as in the synthesis of moxifloxacin. The specific cis-(4aS,7aS) isomer is a required intermediate to produce the active pharmaceutical ingredient with the correct stereochemistry [1]. Furthermore, the compound exhibits measurable, albeit weak, activity at the human nicotinic acetylcholine receptor (nAChR) [2], a property that may not be shared across all in-class analogs. Therefore, substituting this compound without rigorous validation introduces significant risk of failed synthesis, off-target effects, or inactive final products.

Quantitative Differentiation Guide for cis-Octahydropyrrolo[3,4-b]pyridine (147459-51-6)


Enantiomeric Excess (e.e.) Comparison vs. Alternative Synthesis Routes

The synthesis of cis-Octahydropyrrolo[3,4-b]pyridine can be achieved with high enantiomeric excess (e.e. >99%) when using stereoselective reduction methods employing chiral auxiliaries such as naproxen, followed by crystallization of dihydrohalide salts [1]. In contrast, alternative methods like optical resolution of intermediates with D-tartaric acid often yield less satisfactory enantiomeric purity [2]. This quantitative difference in chiral purity is a critical quality attribute for downstream applications.

Stereoselective Synthesis Chiral Purity Moxifloxacin Intermediate

In Vitro Functional Activity at Human Nicotinic Acetylcholine Receptor (nAChR)

cis-Octahydropyrrolo[3,4-b]pyridine has been evaluated for its functional potency at the human muscle-type nicotinic acetylcholine receptor (nAChR), demonstrating an EC50 value of 30,000 nM in TE671 cells [1]. This data point establishes a baseline pharmacological profile for the parent scaffold. While this activity is weak, it provides a specific, quantifiable characteristic that can be used to benchmark the selectivity of new derivatives designed to have reduced off-target effects.

Nicotinic Receptor Functional Potency TE671 Cells

Commercial Purity and Quality Specifications for Pharmaceutical Synthesis

Commercial suppliers offer cis-Octahydropyrrolo[3,4-b]pyridine with defined quality specifications tailored for pharmaceutical synthesis. One technical datasheet specifies a purity of ≥98.5% by HPLC, a water content of ≤0.3% by KF, and residual solvents meeting ICH Q3C Class 2 limits [1]. These specifications represent a verifiable standard for procurement that differentiates high-quality material suitable for sensitive applications from lower-purity generic offerings.

Quality Control HPLC Purity Pharmaceutical Intermediate

Target Application Scenarios for cis-Octahydropyrrolo[3,4-b]pyridine (147459-51-6)


Chiral Intermediate for Moxifloxacin and Related Fluoroquinolones

The primary and most established use for cis-Octahydropyrrolo[3,4-b]pyridine is as a key chiral building block in the synthesis of moxifloxacin [1]. The specific (4aS,7aS) stereochemistry of the compound is directly incorporated into the final drug molecule. Procuring this specific isomer in high enantiomeric purity (e.g., >99% ee) is essential for producing the active pharmaceutical ingredient with the correct three-dimensional configuration, thereby ensuring the drug's antibacterial efficacy [2].

Scaffold for Designing Novel Nicotinic Receptor Modulators

The documented, albeit weak, functional activity of cis-Octahydropyrrolo[3,4-b]pyridine at the human muscle-type nicotinic acetylcholine receptor (EC50 = 30,000 nM) provides a valuable starting point for medicinal chemistry programs [1]. Researchers can use this quantitative baseline to design and synthesize novel derivatives of this bicyclic scaffold with the goal of significantly improving potency and selectivity for specific nAChR subtypes, which are targets for neurological disorders.

Asymmetric Catalysis Ligand Development

Due to its well-defined chiral bicyclic diamine structure, cis-Octahydropyrrolo[3,4-b]pyridine can serve as a ligand or ligand precursor in asymmetric catalysis. The availability of material with high and verifiable enantiomeric purity (e.g., >99% ee) [1] is a prerequisite for developing catalysts that can induce high stereoselectivity in prochiral substrates. This makes it a valuable procurement item for research groups focused on developing new catalytic asymmetric transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Octahydropyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.